molecular formula C17H14ClNO B3157299 3-Chloro-4-(1-naphthylmethoxy)aniline CAS No. 848134-27-0

3-Chloro-4-(1-naphthylmethoxy)aniline

Cat. No.: B3157299
CAS No.: 848134-27-0
M. Wt: 283.7 g/mol
InChI Key: MGXIUQGSCALWEN-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-naphthylmethoxy)aniline is a biochemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Scientific Research Applications

  • Catalytic Synthesis of Arylamides : Arylamides of 3-hydroxy-2-naphthoic acid, which are used in the production of organic azo pigments, medicines, and pesticides, have been synthesized using catalysts like phosphorus trichloride and antimony trifluoride. These compounds facilitate the synthesis under relatively mild conditions compared to traditional methods (Shteinberg, 2022).

  • Reactions with Nucleophiles : Studies on the reactivity of certain chloro- and hydroxy-naphthyl-triazines with nucleophiles, including aniline, have demonstrated unique reaction pathways and reactivity profiles. These insights are valuable in the field of organic synthesis and can be applied to the synthesis of complex organic compounds (Tsunoda et al., 1976).

  • Practical Synthesis for Industrial Production : A practical synthesis process for 3-Chloro-4-(3-fluorobenzyloxy)aniline has been developed, which features cheap and readily available starting materials, robustness, and less waste, making it suitable for industrial production (Qingwen, 2011).

  • Thermolysis and Nitrene Chemistry : The thermolysis of certain chloro-anilino-naphthoquinones has been studied, revealing how the substituent on aniline affects the reaction outcome, such as the generation of phenazine or amino-naphthoquinone. Understanding these reactions is crucial for the design of specific synthetic pathways in organic chemistry (Loredo-Carrillo et al., 2020).

  • Ortho-Selective Chlorination : The use of 1-chloro-1,2-benziodoxol-3-one in the ortho-selective chlorination of anilides under aqueous conditions has been explored. This provides a new avenue for the functionalization of aniline derivatives (Vinayak et al., 2018).

Properties

IUPAC Name

3-chloro-4-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIUQGSCALWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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